Carboalkoxylation Selectivity vs. Ph₃PAuCl
In a head-to-head comparison under identical conditions for gold-catalyzed carboalkoxylation of alkynes, Et₃PAuCl/AgSbF₆ achieved a 3ba/4ba product ratio of 1:6.3, a dramatic shift from the 1:1.8 ratio obtained with Ph₃PAuCl/AgSbF₆ [1]. This 3.5-fold improvement in selectivity toward product 4ba directly impacts synthetic utility and downstream purification requirements.
| Evidence Dimension | Product ratio (3ba/4ba) in carboalkoxylation |
|---|---|
| Target Compound Data | 1:6.3 (3ba/4ba ratio) |
| Comparator Or Baseline | Ph₃PAuCl: 1:1.8 (3ba/4ba ratio) |
| Quantified Difference | 3.5-fold enhancement in selectivity toward 4ba |
| Conditions | CH₂Cl₂, rt, 1.5 h for Et₃PAuCl; 4 h for Ph₃PAuCl; AgSbF₆ co-catalyst |
Why This Matters
Procurement decisions favoring Et₃PAuCl over the more common Ph₃PAuCl directly translate to higher synthetic yields of the desired isomer and reduced column chromatography burden, as demonstrated in this peer-reviewed study [1].
- [1] Zhang, L. et al. (2009). Gold-Catalyzed Carboalkoxylation of Alkynes. Journal of the American Chemical Society, 131(10), 3450-3451. Supporting Information Table 1. View Source
